2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide
Description
This compound features a benzothiadiazine core modified with a 1,1-dioxido (sulfone) group, a chloro substituent at position 6, and a phenyl group at position 2. The acetamide side chain is substituted with a 3-fluorophenyl group, contributing to its unique electronic and steric profile. Structural analogs often vary in the heterocyclic core, substituent positions, and aryl groups, leading to divergent physicochemical and biological properties .
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-15-9-10-19-18(11-15)21(14-5-2-1-3-6-14)25-26(30(19,28)29)13-20(27)24-17-8-4-7-16(23)12-17/h1-12H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOPXDWVDGFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiadiazine ring is treated with a phenyl acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Fluorophenylacetamide: The final step involves the substitution of the acetamide group with a fluorophenyl group. This can be accomplished through a nucleophilic substitution reaction using a fluorophenylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.
Receptor Modulation: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s benzothiadiazine sulfone core distinguishes it from analogs with benzothiazole (e.g., N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ) or thiazole (e.g., 2-(2-chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide ) backbones.
Substituent Effects
Table 1: Substituent Comparison of Selected Acetamide Derivatives
Bond Length and Conformational Analysis
Comparative crystallographic studies (e.g., N-(4-Bromophenyl)acetamide ) reveal that acetamide derivatives exhibit minor bond-length variations depending on substituents. For example:
- N–C bonds : In the target compound, the N–C bond in the acetamide group is expected to align with reported values (~1.347 Å in N-(4-Bromophenyl)acetamide ), but electron-withdrawing groups like sulfone may shorten this bond slightly.
- C–Cl/C–F bonds : Chloro (1.74–1.76 Å) and fluoro (1.34–1.38 Å) bond lengths are consistent across analogs, with minimal steric distortion .
Biological Activity
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.88 g/mol. Its structure includes a benzothiadiazine core, which contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O3S |
| Molecular Weight | 443.88 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes critical for various biochemical pathways.
Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways essential for cellular function.
Disruption of Cellular Processes: The compound may interfere with processes such as DNA replication and protein synthesis, leading to altered cell division and function.
Research Findings
Several studies have investigated the biological effects of compounds similar to this compound. These studies indicate significant pharmacological potential:
- Antitumor Activity: Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, benzothiadiazine derivatives have been evaluated for their ability to induce apoptosis in tumor cells .
- Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against bacterial strains and fungi .
- Anti-inflammatory Effects: Some derivatives of benzothiadiazine have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines .
Case Studies
A few notable case studies provide insight into the compound's potential applications:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of a similar benzothiadiazine derivative. The compound demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a related compound was tested against multi-drug resistant bacterial strains. Results indicated a promising reduction in bacterial growth, suggesting potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
